2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride

Catalog No.
S881149
CAS No.
104501-33-9
M.F
C5H8ClNO2
M. Wt
149.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride

CAS Number

104501-33-9

Product Name

2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride

IUPAC Name

2-(prop-2-ynylamino)acetic acid;hydrochloride

Molecular Formula

C5H8ClNO2

Molecular Weight

149.57 g/mol

InChI

InChI=1S/C5H7NO2.ClH/c1-2-3-6-4-5(7)8;/h1,6H,3-4H2,(H,7,8);1H

InChI Key

FNXGPJXOXIEBNS-UHFFFAOYSA-N

SMILES

C#CCNCC(=O)O.Cl

Canonical SMILES

C#CCNCC(=O)O.Cl

Imidazole Containing Compounds

Imidazo[1,2-a]pyridines

Propargylamine

Indole Derivatives

2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride is a chemical compound with the molecular formula C5_5H8_8ClNO2_2 and a molecular weight of approximately 149.58 g/mol. This compound is characterized by its unique structure, which includes an amino group attached to an acetic acid moiety, along with a prop-2-yn-1-yl substituent. It exists as a hydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for various biological and chemical applications .

The chemical reactivity of 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride can be attributed to the presence of both the amino and carboxylic acid functional groups. Key reactions include:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, while the amino group can accept one, allowing for various acid-base interactions.
  • Nucleophilic Substitution: The prop-2-yn-1-yl group can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.
  • Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form imines or related products.

These reactions make it a versatile intermediate in organic synthesis and medicinal chemistry .

Research indicates that 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride exhibits potential antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting its utility in developing broad-spectrum antimicrobial agents. Additionally, its structural features may contribute to interactions with biological targets, enhancing its pharmacological profile .

Several methods have been developed for synthesizing 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride:

  • Alkylation of Amino Acids: This method involves the alkylation of an amino acid precursor with propyne derivatives.
  • Coupling Reactions: Utilizing coupling agents, the amino group can be linked to propynyl derivatives followed by subsequent hydrolysis to yield the desired product.
  • Hydrochloride Formation: The final step typically involves treating the base form of the compound with hydrochloric acid to form the hydrochloride salt, enhancing solubility.

These synthetic routes are crucial for producing this compound in sufficient quantities for research and application .

The applications of 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride span several fields:

  • Pharmaceuticals: Its antimicrobial properties make it a candidate for developing new antibiotics.
  • Biochemical Research: Utilized as a reagent in biochemical assays and studies involving amino acids and their derivatives.
  • Agricultural Chemistry: Potential applications in agrochemicals due to its biological activity against pathogens.

The versatility of this compound allows it to be integrated into various research areas .

Interaction studies have revealed that 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride can interact with multiple biological targets. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions facilitated by its functional groups. Research has shown promising results in terms of binding affinity with certain enzymes and receptors, indicating potential therapeutic applications .

Several compounds exhibit structural similarities to 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-Aminobutyric AcidSimilar amino and carboxylic acid groupsNaturally occurring neurotransmitter
3-(Aminomethyl)phenylboronic AcidContains boronic acid functionalityUsed in medicinal chemistry for drug development
3-(Propylamino)propanoic AcidSimilar backbone structurePotential use in metabolic studies

Uniqueness: The presence of the propynyl substituent distinguishes 2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride from other compounds, imparting unique reactivity and biological activity that is not found in simpler amino acids or derivatives .

Sequence

G

Dates

Modify: 2023-08-16

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